3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
Description
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride (CAS: 1220016-63-6) is a halogenated piperidine derivative with the molecular formula C₁₄H₂₁BrClNO and a molecular weight of 334.68 g/mol . The compound features a piperidine ring linked via an ethyl chain to a substituted phenoxy group, specifically a 4-bromo-2-methylphenyl moiety. Its exact mass (333.0495) and monoisotopic mass (333.0495) indicate high purity in synthesized forms. This compound is of interest in medicinal chemistry due to structural similarities to bioactive piperidine derivatives, though its specific applications remain under investigation.
Properties
IUPAC Name |
3-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHVKZJPMPIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromo-2-methylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy derivatives.
Oxidation Reactions: Products include phenoxy oxides.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, allowing for the formation of various derivatives that can be tailored for specific applications.
- Analytical Chemistry : It is utilized as a reference standard in analytical methods, ensuring the accuracy and reliability of experimental results.
2. Biology
- Cell Signaling Pathways : Research indicates that 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride can modulate cell signaling pathways, making it valuable in studies related to cellular responses and receptor interactions.
- Receptor Binding Assays : This compound is employed in receptor binding assays to investigate its affinity and activity against various biological targets.
3. Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound exhibits antiviral, anti-inflammatory, and anticancer properties. Its structure indicates potential interactions with biological targets involved in these pathways:
- Antiviral Activity : Similar piperidine derivatives have shown effectiveness against viruses like influenza and coronaviruses by inhibiting viral proteases.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
- Anticancer Potential : Investigations into its cytotoxicity against cancer cell lines have shown promise, particularly due to the presence of the brominated aromatic moiety which enhances activity against specific cancer types.
Antiviral Activity
A study highlighted that piperidine derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, indicating that compounds like this compound could be explored for their antiviral properties.
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory responses by downregulating cytokine production. For instance, studies on similar compounds have shown reductions in TNF-alpha levels in cell cultures exposed to inflammatory stimuli.
Anticancer Studies
In vitro studies have reported that this compound exhibits selective cytotoxicity against various cancer cell lines. The presence of the brominated phenyl group is linked to enhanced interaction with cancer cell targets, leading to increased apoptosis rates.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Trends :
- Halogenation : Bromine and chlorine substituents improve lipophilicity, influencing membrane permeability and binding to hydrophobic targets .
- Chain Length: Ethyl linkers (vs.
- Substituent Bulk : tert-butyl groups (e.g., ) increase steric hindrance, which may reduce metabolic degradation but limit solubility.
Biological Activity
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 334.68 g/mol. The compound features a piperidine ring substituted with a 4-bromo-2-methylphenoxyethyl group, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. Key mechanisms include:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.
- Receptor Modulation : The compound may act on dopamine and serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests potential benefits in neuropharmacology.
- Antidepressant Properties : Some studies indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models .
- Potential Anticancer Activity : Preliminary findings suggest that certain analogs may possess anticancer properties, although further research is needed to establish efficacy and mechanisms.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and notable properties of compounds related to this compound:
| Compound Name | Molecular Formula | Notable Characteristics |
|---|---|---|
| This compound | Potential neuropharmacological effects | |
| 4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride | Exhibits anti-acetylcholinesterase activity | |
| 4-(2-(4-Bromo-2-ethylphenoxy)ethyl)piperidine hydrochloride | Variation in substituents may affect activity |
Case Studies and Research Findings
- Neurodegenerative Disease Models : In studies involving mouse models of Alzheimer’s disease, derivatives similar to this compound showed improved cognitive function, attributed to their ability to inhibit acetylcholinesterase effectively .
- Antidepressant Activity : A study evaluating the antidepressant potential of piperidine derivatives found that certain modifications could enhance serotonin receptor affinity, leading to significant behavioral improvements in rodent models .
- Cancer Cell Line Studies : Research on related compounds indicated that some piperidine derivatives exhibited selective cytotoxicity against cancer cell lines, warranting further exploration into their therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
